Methyl 3-oxo-3-(2-phenylphenyl)propanoate is an organic compound characterized by its unique molecular structure, which includes a ketone group adjacent to a propanoate moiety and a biphenyl substituent. Its molecular formula is , indicating the presence of 16 carbon atoms, 14 hydrogen atoms, and three oxygen atoms. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry, due to its ability to undergo various chemical transformations and interactions with biological systems .
These reactions are significant for modifying the compound's structure and enhancing its reactivity for further applications.
Several synthetic routes have been developed for methyl 3-oxo-3-(2-phenylphenyl)propanoate:
These methods allow for the efficient production of the compound while optimizing reaction conditions.
Methyl 3-oxo-3-(2-phenylphenyl)propanoate has several notable applications:
Interaction studies involving methyl 3-oxo-3-(2-phenylphenyl)propanoate focus on its binding affinity and activity against various biological targets. These studies typically assess:
Such studies are essential for determining the compound's potential therapeutic uses and mechanisms of action.
Methyl 3-oxo-3-(2-phenylphenyl)propanoate shares structural similarities with several other compounds. Here are some comparable compounds highlighting its uniqueness:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-biphenylacetate | Contains a biphenyl group but lacks adjacent carbonyl | Primarily used as a flavoring agent |
| Methyl phenylacetate | Similar ester structure but lacks biphenyl configuration | Widely used in fragrances and flavorings |
| Methyl 4-(trifluoromethyl)phenylacetate | Contains a trifluoromethyl group instead of biphenyl | Exhibits different electronic properties due to fluorination |
Methyl 3-oxo-3-(2-phenylphenyl)propanoate's distinct biphenyl structure and functional groups contribute to its unique reactivity and potential applications compared to these similar compounds. Its positional differences in substituents significantly influence its chemical behavior and biological interactions, making it a valuable candidate for further research and development .
Methyl 3-oxo-3-(2-phenylphenyl)propanoate represents a distinctive β-keto ester characterized by a biphenyl ketone structural motif. The compound possesses the molecular formula C₁₆H₁₄O₃ with a molecular weight of 254.28 g/mol [1]. The compound's crystal structure is expected to be influenced by the ortho-phenyl substitution pattern, which introduces significant steric hindrance and affects the overall molecular conformation.
X-ray crystallographic studies of related β-keto ester compounds reveal that these molecules typically adopt conformations that optimize intermolecular interactions while minimizing steric clashes [2] [3]. The presence of the 2-phenylphenyl moiety creates a twisted biphenyl system that significantly impacts the solid-state packing arrangements. Similar biphenyl-containing aromatic systems demonstrate characteristic dihedral angles between phenyl rings ranging from 30° to 60°, depending on the substitution pattern and crystal packing forces [2].
The solid-state behavior of Methyl 3-oxo-3-(2-phenylphenyl)propanoate is anticipated to exhibit polymorphic tendencies common to aromatic ketone esters. Polymorphism in poly(aryl ether ketone) systems has been extensively documented, where chain stiffness and molecular mobility during crystallization significantly influence the formation of different crystalline phases [4]. The compound's ability to form multiple polymorphic forms would depend on crystallization conditions, including temperature, solvent choice, and cooling rate.
Crystallographic analysis indicates that the compound's packing is likely stabilized through weak intermolecular interactions, including π-π stacking between aromatic rings and C-H···O hydrogen bonding involving the ester carbonyl groups [3]. The ortho-substitution pattern of the biphenyl system creates a non-planar configuration that affects the efficiency of crystal packing, potentially leading to lower density crystal forms compared to more planar analogues.
Table 3.1: Comparative Crystallographic Data for Related β-Keto Esters
| Compound | Space Group | Unit Cell Parameters | Density (g/cm³) | Z |
|---|---|---|---|---|
| Methyl 3-oxo-3-phenylpropanoate | Monoclinic | a = 17.010 Å, b = 7.264 Å | 1.20 | 4 |
| Related biphenyl compound | P2₁/b | c = 13.368 Å, β = 93.52° | 1.19 | 4 |
The melting point of Methyl 3-oxo-3-(2-phenylphenyl)propanoate has not been experimentally determined, but can be estimated based on structural analogues. The simpler phenyl analogue, Methyl 3-oxo-3-phenylpropanoate, exhibits a melting point range of 30-40°C [5], while more complex biphenyl systems typically demonstrate elevated melting points due to increased molecular weight and enhanced intermolecular interactions.
Phase transition studies using differential scanning calorimetry would be expected to reveal multiple thermal events. The compound may exhibit polymorphic transitions before melting, similar to other aromatic ketone systems [6] [7]. The biphenyl substitution pattern introduces conformational flexibility that can lead to multiple solid-state phases with different thermal stabilities.
The anticipated melting point for Methyl 3-oxo-3-(2-phenylphenyl)propanoate is estimated to be in the range of 60-80°C, based on the additive effects of the additional phenyl ring and the molecular weight increase. The presence of the ester functionality typically lowers melting points compared to corresponding carboxylic acids, while the extended aromatic system increases intermolecular interactions [8].
Thermal analysis studies on related biphenyl ketone systems demonstrate that these compounds often exhibit complex thermal behavior with multiple endothermic events corresponding to polymorphic transitions, followed by melting [9]. The ortho-substitution pattern may reduce the efficiency of crystal packing, potentially leading to lower melting points compared to para-substituted analogues.
Table 3.2: Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Stability |
|---|---|---|---|
| Methyl 3-oxo-3-phenylpropanoate | 30-40 | 138 (20 Torr) | Moderate |
| Methyl 3-oxo-3-(2-thienyl)propanoate | Not reported | 275.8±15.0 | Good |
| Methyl 3-oxo-3-(2-pyridinyl)propanoate | Not reported | 259.9±15.0 | Good |
The thermal decomposition of Methyl 3-oxo-3-(2-phenylphenyl)propanoate follows characteristic pathways observed in biphenyl-containing aromatic compounds. Studies on biphenyl carboxylic acid thermal decomposition reveal that ketonization reactions predominate over decarboxylation pathways at temperatures between 340°C and 400°C [10]. This preference for ketonization results in the formation of fluorenone-type products rather than simple decarboxylated species.
The primary thermal decomposition pathway involves initial ester bond cleavage, releasing methanol and forming the corresponding β-keto acid intermediate. This intermediate subsequently undergoes intramolecular cyclization reactions, favoring the formation of fluorenone derivatives through ketonization rather than simple decarboxylation [10] [11]. The biphenyl system's inherent tendency toward ring closure reactions makes this pathway thermodynamically favored.
Secondary decomposition products include biphenyl, fluorene, and various addition products formed through radical recombination reactions [10]. The temperature dependence of decomposition selectivity shows that higher temperatures favor the formation of addition products, while lower temperatures promote simple fragmentation pathways. The presence of the ester group provides an additional decomposition route through methanol elimination.
Thermal gravimetric analysis would be expected to show a multi-step decomposition profile, with initial mass loss corresponding to methanol elimination (molecular weight loss of 32 g/mol), followed by more complex fragmentation and rearrangement processes. The biphenyl ketone core demonstrates relatively high thermal stability, with significant decomposition only occurring above 300°C [12] [13].
The solubility characteristics of Methyl 3-oxo-3-(2-phenylphenyl)propanoate are governed by its dual hydrophilic-lipophilic nature, combining the polar ester and ketone functionalities with the extensive aromatic biphenyl system. The computed partition coefficient (XlogP) of 3.3 indicates significant lipophilic character [1], suggesting good solubility in organic solvents and poor aqueous solubility.
The compound demonstrates excellent solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone . These solvents provide strong solvating power for both the polar carbonyl groups and the aromatic system through dipole-dipole interactions and π-electron delocalization effects. The high dielectric constants of these solvents effectively stabilize the polar regions of the molecule.
Moderate to good solubility is expected in ketones (acetone, methyl ethyl ketone, cyclohexanone) and esters (ethyl acetate, butyl acetate) [15] [16]. These solvents share similar polarities and can form favorable dipole interactions with the carbonyl functionalities. Ether solvents, particularly tetrahydrofuran and 1,4-dioxane, provide excellent solvating properties due to their ability to coordinate with electron-deficient centers [15].
Alcoholic solvents (methanol, ethanol, isopropanol) show variable solubility depending on chain length and branching. Lower alcohols provide enhanced solubility through hydrogen bonding interactions with the carbonyl oxygens, while higher alcohols may show reduced solvating ability due to their increased hydrophobic character [15].
Table 3.3: Predicted Solubility Parameters in Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Interaction Mechanism |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Dipole interactions, π-solvation |
| Ketones | Acetone, MEK, Cyclohexanone | Good | Dipole interactions |
| Esters | Ethyl acetate, Butyl acetate | Good | Similar polarity matching |
| Ethers | THF, Dioxane | Very Good | Coordination interactions |
| Alcohols | Methanol, Ethanol | Good | Hydrogen bonding |
| Aromatic | Toluene, Xylene | Moderate | π-π interactions |
| Alkanes | Hexane, Heptane | Poor | Minimal interactions |
The limited solubility in hydrocarbon solvents (toluene, xylene, hexane) reflects the polar nature of the ester and ketone functionalities [15]. However, some solubility in aromatic hydrocarbons may occur through π-π stacking interactions between the solvent and the biphenyl system.
Methyl 3-oxo-3-(2-phenylphenyl)propanoate exhibits characteristic β-keto ester acid-base behavior, with the methylene group between the carbonyl functionalities serving as the primary acidic site. The compound's pKa is estimated to be in the range of 9-11, consistent with other β-keto esters and significantly more acidic than simple ketones or esters individually [17] [18] [19].
The enhanced acidity arises from the stabilization of the conjugate base through resonance delocalization across both carbonyl groups. The enolate anion formed upon deprotonation is stabilized by the electron-withdrawing effects of both the ketone and ester carbonyls, creating a highly conjugated system that effectively distributes negative charge [19] [20].
Tautomeric equilibria between keto and enol forms represent a fundamental aspect of β-keto ester chemistry. In aqueous solution, the keto form predominates significantly, with keto:enol ratios typically ranging from 80:20 to 95:5 [17] [21] [22]. The equilibrium position is influenced by solvent polarity, with polar solvents favoring the more polar keto tautomer.
The enol tautomer is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, forming a six-membered chelate ring [17] [23]. This stabilization is particularly significant in non-polar solvents, where the intramolecular hydrogen bond competes effectively with intermolecular solvation effects.
Table 3.4: Tautomeric Equilibrium Data for β-Keto Ester Systems
| Compound Type | pKa Range | Keto:Enol Ratio (H₂O) | Solvent Effect |
|---|---|---|---|
| Symmetrical β-diketones | 8.5-9.5 | 85:15 | Polar favors keto |
| β-keto esters | 9-11 | 90:10 | Polar favors keto |
| Acetylacetone (reference) | 8.9 | 80:20 | Established reference |
| Benzoylacetone (reference) | 9.3 | 85:15 | Aromatic influence |
The rate of tautomeric interconversion is typically rapid on the nuclear magnetic resonance timescale at room temperature, but can be slowed sufficiently at low temperatures to observe individual tautomers [21] [22]. This dynamic equilibrium is catalyzed by trace amounts of acids or bases commonly present in solvents and samples.
The biphenyl substitution pattern in Methyl 3-oxo-3-(2-phenylphenyl)propanoate may influence the tautomeric equilibrium through steric and electronic effects. The bulky ortho-phenyl group could destabilize the enol form through steric interactions, potentially shifting the equilibrium further toward the keto tautomer compared to simpler analogues [24] [25].
Base-catalyzed reactions of β-keto esters proceed through enolate intermediates, which can undergo various transformations including alkylation, aldol condensations, and Michael additions. The facility of enolate formation makes these compounds valuable synthetic intermediates, with reactivity patterns governed by the stability and accessibility of the anionic species [19] [20].
The compound's behavior in different pH environments follows predictable patterns, with protonation occurring preferentially at the ketone oxygen in acidic media, while deprotonation occurs at the methylene carbon in basic conditions. The resulting charged species exhibit altered tautomeric preferences, with cationic species favoring keto forms and anionic species existing primarily as enolates [18] [24].